molecular formula C21H23NO4S B11097182 Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11097182
M. Wt: 385.5 g/mol
InChI Key: FWOMJMKPXGUDOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as dimethylamino, hydroxy, phenylsulfanyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Functional Groups: The dimethylamino, hydroxy, and phenylsulfanyl groups can be introduced through various substitution reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine, while the phenylsulfanyl group can be introduced through a thiolation reaction using a phenylthiol reagent.

    Esterification: The carboxylate group can be introduced through an esterification reaction using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Dimethylamine (CH₃)₂NH, phenylthiol (C₆H₅SH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group can interact with neurotransmitter receptors, while the phenylsulfanyl group can inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate
  • 6-Bromo-4-(dimethylaminomethyl)-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate

Uniqueness

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-(phenylsulfanylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO4S/c1-4-25-21(24)20-18(13-27-14-8-6-5-7-9-14)26-17-11-10-16(23)15(19(17)20)12-22(2)3/h5-11,23H,4,12-13H2,1-3H3

InChI Key

FWOMJMKPXGUDOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=CC=CC=C3

Origin of Product

United States

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